ethyl oxalyl monochloride

Metal-Organic Frameworks Postsynthetic Modification Materials Science

Ethyl oxalyl monochloride (also known as ethyl chlorooxoacetate or mono-ethyl oxalyl chloride) is a highly reactive acylating agent with the molecular formula C4H5ClO3 and a molecular weight of 136.53 g/mol. As a liquid at room temperature with a boiling point of 135 °C and a density of 1.222 g/mL at 25 °C , this compound serves as a critical intermediate in organic synthesis, valued for its ability to efficiently introduce the ethoxyoxalyl group (-COCOOEt) into target molecules.

Molecular Formula C4H5ClO3
Molecular Weight 136.53 g/mol
CAS No. 4755-77-5
Cat. No. B048316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl oxalyl monochloride
CAS4755-77-5
SynonymsChlorooxoacetic Acid Ethyl Ester;  Chloroglyoxylic Acid Ethyl Ester;  1-(Chlorocarbonyl)formic Acid Ethyl Ester;  Ethoxalyl Chloride;  Ethyl (Chlorocarbonyl)carboxylate;  Ethyl (Chloroformyl)formate;  Ethyl 2-Chloro-2-oxoacetate;  Ethyl 2-Chloro-2-oxoethano
Molecular FormulaC4H5ClO3
Molecular Weight136.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)Cl
InChIInChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3
InChIKeyOWZFULPEVHKEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Oxalyl Monochloride (CAS 4755-77-5): Key Properties and Procurement Considerations for a Versatile Acylating Agent


Ethyl oxalyl monochloride (also known as ethyl chlorooxoacetate or mono-ethyl oxalyl chloride) is a highly reactive acylating agent with the molecular formula C4H5ClO3 and a molecular weight of 136.53 g/mol . As a liquid at room temperature with a boiling point of 135 °C and a density of 1.222 g/mL at 25 °C , this compound serves as a critical intermediate in organic synthesis, valued for its ability to efficiently introduce the ethoxyoxalyl group (-COCOOEt) into target molecules . Its primary applications span the synthesis of α-keto esters, functionalized heterocycles, and various pharmaceutical intermediates, establishing it as a fundamental building block in both academic research and industrial production settings .

Why Generic Substitution of Ethyl Oxalyl Monochloride (CAS 4755-77-5) Is Scientifically Unjustified


While ethyl oxalyl monochloride belongs to the broader class of oxalyl halides and acyl chlorides, its unique ethoxyoxalyl functional group confers distinct reactivity and selectivity profiles that cannot be replicated by alternative reagents such as oxalyl dichloride, methyl oxalyl chloride, or ethyl acetoacetate [1]. The mono-ester chloride structure allows for sequential and controlled functionalization, which is particularly valuable in complex synthetic sequences where regioselectivity and step economy are paramount. Furthermore, the compound's distinct physical properties—including its specific density, boiling point, and solvent compatibility—directly influence reaction outcomes in specialized environments such as supercritical CO2 systems [2]. Substitution with a structurally similar analog without empirical validation risks compromising reaction yield, altering product distribution, and undermining the reproducibility of established protocols. The quantitative evidence presented below substantiates these critical differentiators, enabling informed procurement decisions based on verifiable performance metrics rather than nominal functional equivalence.

Ethyl Oxalyl Monochloride (CAS 4755-77-5) Quantitative Differentiation Evidence


Superior Conversion Efficiency of Ethyl Oxalyl Monochloride in MOF Postsynthetic Modification

In the postsynthetic modification of isoreticular metal-organic framework-3 (IRMOF-3) for engineering optical emission centers, ethyl oxalyl monochloride demonstrates substantially higher conversion efficiency of amino groups compared to the alternative β-ketoester reagent ethyl acetoacetate under identical reaction conditions [1].

Metal-Organic Frameworks Postsynthetic Modification Materials Science

Comparative Solubility Behavior of Ethyl vs. Methyl Oxalyl Chloride Derivatives in Supercritical CO2

A comparative study of 1,2-hexanediol end-group-modified derivatives reveals that the ethyl oxalyl monochloride-modified product exhibits distinct solubility characteristics in supercritical CO2 compared to the methyl oxalyl chloride-modified analog, a difference attributable to the increased alkyl chain length and corresponding changes in molar volume and CO2-philicity [1].

Supercritical Fluids Green Chemistry Solubility Engineering

High-Yield Synthesis of α-Keto Esters and Heterocyclic Building Blocks

Ethyl oxalyl monochloride has been validated across multiple independent studies as a reliable reagent for synthesizing diverse α-keto esters and functionalized heterocycles in consistently good yields, establishing it as a well-characterized and reproducible building block for complex molecule construction .

Organic Synthesis α-Keto Esters Heterocyclic Chemistry

Defined Physical Property Specifications Enabling Reproducible Process Control

Commercial-grade ethyl oxalyl monochloride is supplied with tightly controlled physical property specifications—including density (1.2200–1.222 g/mL at 25 °C), boiling point (135 °C), refractive index (n20/D 1.416–1.418), and assay purity (≥97.5% by GC)—that enable precise stoichiometric calculations and reproducible reaction outcomes in process-scale applications .

Process Chemistry Quality Control Reagent Specification

Validated Application Scenarios for Ethyl Oxalyl Monochloride (CAS 4755-77-5)


Postsynthetic Functionalization of Metal-Organic Frameworks (MOFs) for Optical and Electronic Materials

In the development of advanced optical materials, ethyl oxalyl monochloride has been empirically validated as the superior reagent for modifying amino-functionalized MOFs such as IRMOF-3. The compound achieves 100% conversion of accessible amino groups—a 35-percentage-point improvement over ethyl acetoacetate—enabling complete and uniform postsynthetic modification [1]. This quantitative advantage translates to optimized ligand design for enhanced lanthanide ion sensitization, directly improving the performance of near-infrared and visible light emitters. For materials scientists and MOF engineers, procurement of ethyl oxalyl monochloride is essential for achieving maximum functional site occupancy and reproducible material properties.

Synthesis of α-Keto Esters and Pharmaceutical Intermediates

Ethyl oxalyl monochloride serves as a critical building block for the efficient synthesis of α-keto esters, which are versatile intermediates in medicinal chemistry, agrochemical development, and natural product synthesis [1]. The compound's mono-acyl chloride functionality allows for selective introduction of the ethoxyoxalyl moiety while preserving the ester group for subsequent transformations. This contrasts with symmetrical reagents like oxalyl dichloride, which typically yield bis-functionalized products and necessitate additional synthetic steps for differentiation. The documented high yields in synthesizing 2-oxo-3-alkenoic esters, functionalized 3-pyrolin-2-ones, and substituted arylglyoxylic acids via Friedel–Crafts acylation establish this compound as a reproducible and step-economical choice for medicinal chemistry campaigns and process development.

Development of CO2-Philic Compounds for Supercritical Fluid Processes

For applications involving supercritical CO2—including green extraction processes, polymer processing, and particle engineering—the specific alkyl chain length of the modifying agent critically influences CO2-philicity and solubility behavior. Comparative solubility studies have demonstrated that ethyl oxalyl monochloride-modified compounds exhibit measurably different solubility profiles and partial molar volumes compared to methyl oxalyl chloride-modified analogs across industrially relevant pressure (8.8–18.8 MPa) and temperature (313–353 K) ranges [1]. Consequently, process development in supercritical fluid applications requires the specific ethyl derivative to achieve the designed solubility parameters. Substitution with methyl analogs will alter phase behavior and may compromise process efficiency.

Quality-Controlled Fine Chemical Manufacturing

In regulated manufacturing environments—including pharmaceutical intermediate production and specialty chemical synthesis—reagent consistency and traceability are paramount. Commercial ethyl oxalyl monochloride is supplied with rigorously controlled specifications including assay purity (≥97.5–98% by GC), density (1.220–1.222 g/mL at 25 °C), boiling point (135 °C), and refractive index (n20/D 1.416–1.418) [1]. These documented specifications, coupled with available Certificates of Analysis and material safety data, support batch-to-batch reproducibility, facilitate process validation, and ensure compliance with quality management systems such as ISO 9001 and GMP guidelines.

Technical Documentation Hub

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